molecular formula C15H16ClNO2 B1520912 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride CAS No. 1172716-00-5

4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride

Cat. No.: B1520912
CAS No.: 1172716-00-5
M. Wt: 277.74 g/mol
InChI Key: ZKHHEXPUUUUMOU-UHFFFAOYSA-N
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Description

4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride is a chemical compound with the molecular formula C15H15NO2·HCl It is a derivative of benzoic acid, where a 2-methylphenylmethylamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride typically involves the following steps:

  • Benzoyl Chloride Activation: The reaction starts with benzoyl chloride, which is activated to form a reactive intermediate.

  • Amination: The activated benzoyl chloride is then reacted with 2-methylphenylmethylamine under controlled conditions to form the amide intermediate.

  • Hydrolysis: The amide intermediate undergoes hydrolysis to yield 4-{[(2-Methylphenyl)methyl]amino}benzoic acid.

  • Acidification: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Aminobenzoic Acid: Lacks the 2-methylphenylmethylamino group.

  • 4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of the amino group.

  • 2-Methylbenzoic Acid: Lacks the amino group and the benzene ring substitution.

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Properties

IUPAC Name

4-[(2-methylphenyl)methylamino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-11-4-2-3-5-13(11)10-16-14-8-6-12(7-9-14)15(17)18;/h2-9,16H,10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHHEXPUUUUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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